molecular formula C9H7F3O3 B1621100 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate CAS No. 314041-39-9

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

Cat. No.: B1621100
CAS No.: 314041-39-9
M. Wt: 220.14 g/mol
InChI Key: PSKYXWMZYBYVDK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate is a chemical compound with the molecular formula C9H5F3O2·xH2O. It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group attached to a propane-1,2-dione backbone. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate typically involves the reaction of trifluoroacetic acid with benzaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropane-1,2-dione: Similar structure but without the hydrate form.

    1-Phenylpropane-1,2-dione: Lacks the trifluoromethyl group.

    3,3,3-Trifluoro-1-propanol: Contains a hydroxyl group instead of a dione.

Uniqueness

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate is unique due to the presence of both the trifluoromethyl group and the phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-1-phenylpropane-1,2-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKYXWMZYBYVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381749
Record name 3,3,3-trifluoro-1-phenylpropane-1,2-dione hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314041-39-9
Record name 3,3,3-trifluoro-1-phenylpropane-1,2-dione hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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